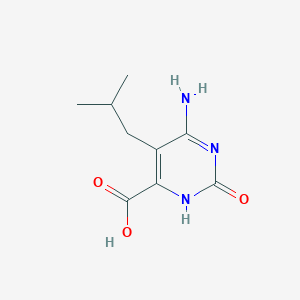
6-Amino-5-(2-methylpropyl)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant role in biological systems, particularly in nucleic acids like DNA and RNA
準備方法
The synthesis of 6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst, followed by the introduction of an isobutyl group through alkylation. The reaction conditions typically involve heating the reactants under reflux in a suitable solvent such as ethanol or methanol.
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of more efficient catalysts, improved purification techniques, and scaling up the reaction to accommodate larger quantities of reactants.
化学反応の分析
6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the amino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of substituted derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
科学的研究の応用
6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. Its structural similarity to nucleic acid bases makes it a candidate for developing antiviral and anticancer agents.
Biological Research: Researchers investigate its interactions with enzymes and receptors, exploring its potential as an enzyme inhibitor or receptor agonist/antagonist.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of various organic compounds, including dyes, pigments, and polymers.
作用機序
The mechanism by which 6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleotide synthesis or by binding to nucleic acid structures, thereby interfering with DNA or RNA function. The exact pathways and targets depend on the specific application and the modifications made to the compound.
類似化合物との比較
Similar compounds to 6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid include other pyrimidine derivatives such as:
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
Cytosine: A nucleic acid base found in DNA and RNA.
Thymine: Another nucleic acid base found in DNA.
The uniqueness of 6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group and carboxylic acid functionality differentiate it from other pyrimidine derivatives, potentially leading to unique interactions and applications.
特性
CAS番号 |
20865-56-9 |
|---|---|
分子式 |
C9H13N3O3 |
分子量 |
211.22 g/mol |
IUPAC名 |
4-amino-5-(2-methylpropyl)-2-oxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C9H13N3O3/c1-4(2)3-5-6(8(13)14)11-9(15)12-7(5)10/h4H,3H2,1-2H3,(H,13,14)(H3,10,11,12,15) |
InChIキー |
JOFUFPLCAOFXIW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(NC(=O)N=C1N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


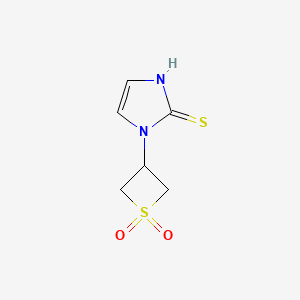


![2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B12931746.png)
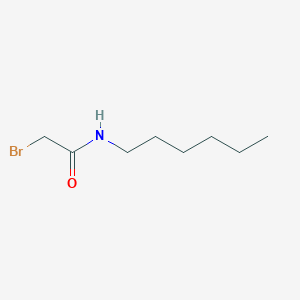
![5-Chloro-2-[(2-methylindolizin-3-yl)sulfanyl]aniline](/img/structure/B12931758.png)
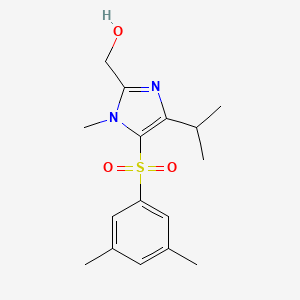
![6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B12931769.png)

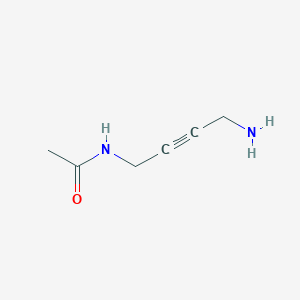
![[4-(1-Butyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B12931776.png)
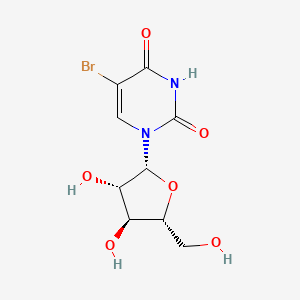
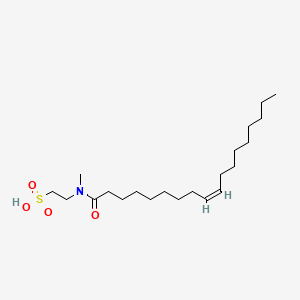
![4,4'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B12931791.png)
